

SU4984: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	su4984	
Cat. No.:	B1684538	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU4984 is a synthetic, cell-permeable small molecule that functions as a reversible, ATP-competitive tyrosine kinase inhibitor.[1] Primarily recognized for its inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), **SU4984** also demonstrates inhibitory effects on other receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), the insulin receptor, and c-Kit.[2][3][4] This multimodal inhibitory profile makes **SU4984** a valuable tool for cancer research and drug development, particularly in the investigation of signaling pathways that drive tumorigenesis and angiogenesis. This technical guide provides a comprehensive overview of **SU4984**, including its mechanism of action, target profile with available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Mechanism of Action

SU4984 exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for the catalytic binding site of tyrosine kinases.[1] By occupying this site, **SU4984** prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This action blocks the initiation of downstream signaling cascades that are crucial for cellular processes such as proliferation, differentiation, migration, and survival. The reversible nature of its binding allows for controlled experimental applications.

Target Profile and Quantitative Data



The inhibitory activity of **SU4984** has been characterized against several key receptor tyrosine kinases. The following tables summarize the available quantitative data for its primary targets.

Target Kinase	Assay Type	IC50 Value (μM)	Cell Line/System
FGFR1	In vitro kinase assay	10-20[2][3]	Recombinant FGFR1
aFGF-stimulated autophosphorylation	20-40[5]	NIH 3T3 cells	
PDGFR	Not specified	Inhibitory activity confirmed[2][3][4]	Not specified
Insulin Receptor	Not specified	Inhibitory activity confirmed[2][3][4]	Not specified
c-Kit (wild-type)	Tyrosine phosphorylation	Substantial reduction at 5 μM[5]	Not specified
c-Kit (juxtamembrane activating mutations)	Not specified	Effective inhibition[6]	Neoplastic mast cells

Note: Specific IC50 values for PDGFR, Insulin Receptor, and c-Kit are not readily available in the public domain.

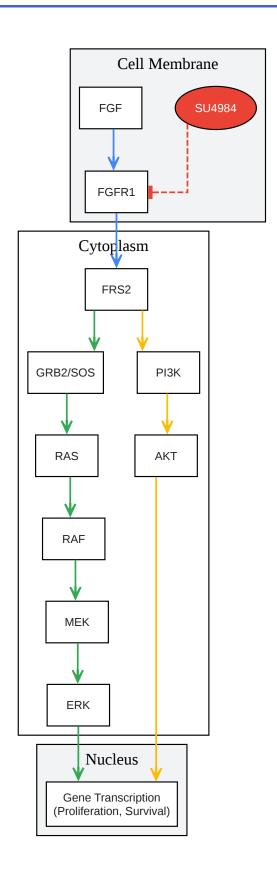
Key Signaling Pathways Modulated by SU4984

SU4984's inhibition of FGFR1, PDGFR, and c-Kit disrupts several critical signaling pathways implicated in cancer progression.

FGFR1 Signaling Pathway

Activation of FGFR1 by its ligand, fibroblast growth factor (FGF), triggers a cascade of intracellular events. **SU4984**'s inhibition of FGFR1 primarily affects the Ras-MAPK-ERK and PI3K-Akt pathways, which are central to cell proliferation and survival.





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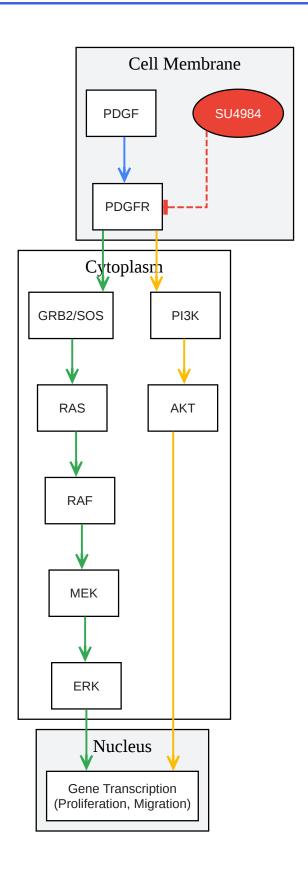
Caption: SU4984 inhibits FGFR1-mediated signaling.



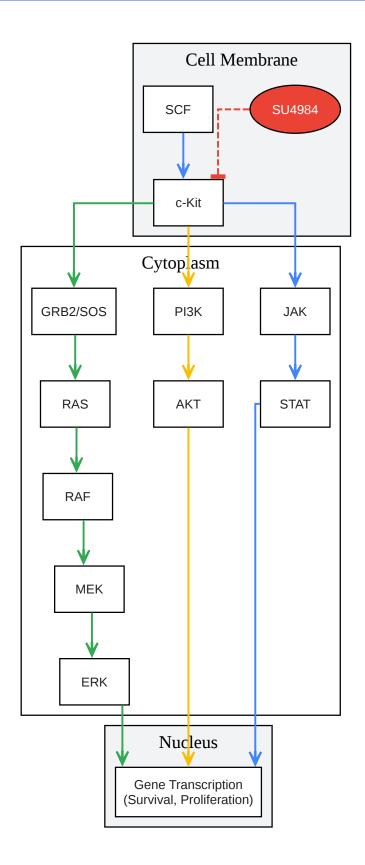
PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway plays a crucial role in cell growth, proliferation, and angiogenesis. Inhibition of PDGFR by **SU4984** can impact the PI3K-Akt and Ras-MAPK-ERK pathways.

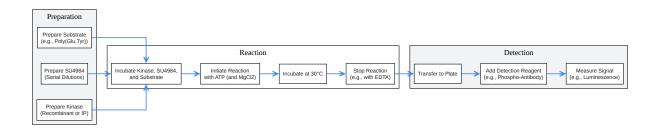
















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- To cite this document: BenchChem. [SU4984: A Technical Guide for Researchers].
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